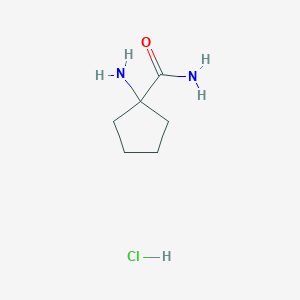

1-Aminocyclopentane-1-carboxamide hydrochloride

説明

1-Aminocyclopentane-1-carboxamide hydrochloride, also known as ACPD, is a chemical compound with the molecular formula C6H11ClN2O. It is a potent agonist of the metabotropic glutamate receptor and is widely used in scientific research for its ability to modulate glutamate signaling. In

科学的研究の応用

Chemistry and Pharmacology of Synthetic Opioids

Research on synthetic opioids, including studies on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, sheds light on the development and understanding of compounds with potential therapeutic uses. These studies track the emergence of substances of abuse and aim to understand their impact on drug markets and human health, contributing to the development of early warning systems and risk assessments for new psychoactive substances (Sharma et al., 2018).

Role of Ethylene Precursors in Plant Biology

Ethylene plays a significant role in plant biology, affecting growth, development, and responses to environmental stress. Research on its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC's role might be underestimated. Beyond being an ethylene precursor, ACC participates in various biological processes, including as a signaling molecule independent of ethylene. Such insights contribute to our understanding of plant physiology and the potential for developing novel agricultural technologies (Van de Poel & Van Der Straeten, 2014).

Antimicrobial Potential of Chitosan

Chitosan, a biopolymer, has garnered interest for its antimicrobial properties among other applications. While not directly related to 1-Aminocyclopentane-1-carboxamide hydrochloride, research on chitosan's antimicrobial potential is critical for developing new antimicrobial agents. Understanding the mechanisms of its antimicrobial action can lead to optimized formulations for food preservation and pharmaceuticals, representing a significant area of research in biopolymer applications (Raafat & Sahl, 2009).

Acrylamide in Food Processing

Studies on acrylamide formation and mitigation in food processing explore the chemistry and toxicology of acrylamide, a compound formed during the heat treatment of foods. While acrylamide is different from the requested compound, the research has important implications for food safety and public health. Efforts to reduce acrylamide levels in food products without negatively impacting their quality and consumer acceptance are critical in the food industry (Friedman & Levin, 2008).

Safety and Hazards

1-Aminocyclopentane-1-carboxamide is harmful if swallowed, causes serious eye damage, and causes damage to organs through prolonged or repeated exposure . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

1-aminocyclopentane-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5(9)6(8)3-1-2-4-6;/h1-4,8H2,(H2,7,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOSAUYDOGPYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-76-6 | |

| Record name | 1-aminocyclopentane-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)

![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)